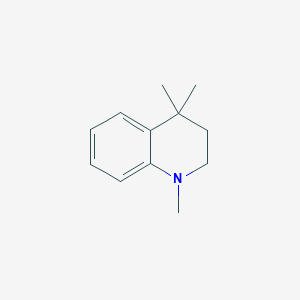

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Description

Properties

CAS No. |

106515-74-6 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1,4,4-trimethyl-2,3-dihydroquinoline |

InChI |

InChI=1S/C12H17N/c1-12(2)8-9-13(3)11-7-5-4-6-10(11)12/h4-7H,8-9H2,1-3H3 |

InChI Key |

XYITUOIAVHTHHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(C2=CC=CC=C21)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one

One well-documented synthetic approach involves the preparation of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one as a key intermediate, followed by α-lithiation and electrophilic substitution to introduce further substituents.

Synthetic sequence : Aniline is first treated with 3,3-dimethylacryloyl chloride to form the corresponding amide. This amide undergoes cyclization under Friedel-Crafts conditions to yield the dihydroquinolinone core. Subsequent methylation completes the formation of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one.

Lithiation and substitution : Treatment of this intermediate with 1 equivalent of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −10 °C generates an α-anion. This anion can then be reacted with methyl iodide to afford the 3-methyl substituted product in yields of 66% (with n-BuLi) and 81% (with LDA). Attempts to use sodium hydride or potassium tert-butoxide as bases were unsuccessful.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide formation | Aniline + 3,3-dimethylacryloyl chloride | Not specified | Precursor step |

| Cyclization (Friedel-Crafts) | AlCl3 in dichloromethane (DCM) | Included in overall 86% yield | Key cyclization step |

| Methylation | Methyl iodide (MeI), NaH in DMF | Included in overall 86% yield | Final step in intermediate synthesis |

| α-Lithiation | n-BuLi or LDA in THF at −10 °C | - | Formation of α-anion |

| Electrophilic substitution | Methyl iodide (MeI) | 66% (n-BuLi), 81% (LDA) | Methylation at α-position |

This method provides a reliable pathway to functionalized tetrahydroquinoline derivatives, which can be further elaborated for diverse applications.

Synthesis via Condensation of Aniline with Acetone Derivatives

Another prominent method to prepare related tetrahydroquinoline derivatives, including this compound, is through condensation reactions involving aniline and acetone or its derivatives under catalytic conditions.

Catalytic condensation : Aniline reacts with acetone in the presence of heterogeneous catalysts such as natural zeolite clinoptilolite modified by ion exchange and calcination. This catalyst facilitates the condensation at elevated temperatures (around 110 °C) in toluene solvent, yielding 2,2,4-trimethyl-1,2-dihydroquinoline with high efficiency (up to 96% yield).

Acid-catalyzed condensation : Traditional methods use acid catalysts like hydrochloric acid or iodine to promote the reaction of aniline with acetone or acetone derivatives (diacetone alcohol, mesityl oxide). Reaction temperatures range from 100 to 140 °C with reaction times of 5.5 to 6 hours. However, yields can be moderate due to polymerization side reactions (e.g., 19% monomer yield reported in some cases).

Improved catalytic systems : Use of catalysts composed of hydrogen fluoride (HF) and boron trifluoride (BF3) mixtures has been shown to improve monomer yield and reaction rates significantly. The molar ratio of HF to BF3 typically ranges from 1:5 to 2:1, with catalyst amounts between 0.005 to 0.1 mole per mole of aniline.

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| Zeolite-based heterogeneous catalyst | 110 | 6 | 96 | High yield, environmentally benign |

| Hydrochloric acid (0.03 molar) | 100 | 5.5 | ~19 | Low monomer yield, polymer formation |

| Hydrochloric acid (1/7.5 molar) | 130–140 | 6 | Not specified | Higher temperature, moderate yield |

| HF/BF3 mixture | Variable | Variable | Improved | Enhanced catalyst efficiency |

This condensation approach is practical for large-scale synthesis and provides a direct route to substituted tetrahydroquinolines, including 1,4,4-trimethyl derivatives.

Synthesis via N-Acyliminium Ion Intermediates for Functionalized Derivatives

For more functionalized derivatives incorporating phosphonate groups or other substituents, the N-acyliminium ion strategy has been explored.

Key intermediate : 3,4-Dihydro-2(1H)-quinolinone is reduced and activated to form N-acyliminium ions, which then react with nucleophiles such as phosphonate reagents to introduce α-substituents.

Typical procedure : The lactam is treated with lithium bis(trimethylsilyl)amide (LiHMDS) as a base and benzyl chloroformate in THF at −78 °C to form N-Cbz protected intermediates. Subsequent reactions introduce the desired functional groups at the α-position relative to nitrogen.

Relevance : Although this method is more complex and tailored for functionalized analogs rather than the parent this compound, it demonstrates the versatility of tetrahydroquinoline scaffolds in synthetic chemistry.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| α-Lithiation & Electrophilic Substitution | 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one | n-BuLi or LDA | THF, −10 °C | 66–81 (substitution step) | Multi-step, high selectivity |

| Condensation with Zeolite Catalyst | Aniline + Acetone | Ion-exchanged clinoptilolite | Toluene, 110 °C, 6 h | 96 | High yield, heterogeneous catalyst |

| Acid-Catalyzed Condensation | Aniline + Acetone derivatives | HCl, Iodine, HF/BF3 | 100–140 °C, 5.5–6 h | 19–Improved (with HF/BF3) | Traditional method, variable yields |

| N-Acyliminium Ion Strategy | 3,4-Dihydro-2(1H)-quinolinone | LiHMDS, Benzyl chloroformate | THF, −78 °C | Not specified | For functionalized derivatives |

Detailed Research Findings and Notes

The α-lithiation method provides regioselective functionalization at position 3 of the dihydroquinolinone ring, useful for synthesizing methylated analogs with good yields (up to 81%).

The condensation of aniline with acetone catalyzed by modified natural zeolites represents an environmentally friendly and efficient method, achieving yields as high as 96% under relatively mild conditions.

Acid-catalyzed condensations, while classical, suffer from polymerization side reactions leading to lower yields unless improved catalysts like HF/BF3 mixtures are employed.

The N-acyliminium ion approach enables the incorporation of diverse substituents such as phosphonate groups, expanding the chemical space of tetrahydroquinoline derivatives.

Attempts to use bases such as sodium hydride or potassium tert-butoxide in lithiation steps failed, indicating the necessity of strong, non-nucleophilic bases like n-BuLi or LDA for successful α-lithiation.

Chemical Reactions Analysis

Types of Reactions: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. In neuroprotection, it modulates the expression of genes involved in oxidative stress and inflammation, such as Nrf2 and NF-κB .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural diversity among tetrahydroquinoline derivatives arises from variations in substituent type, position, and number. Key analogs include:

| Compound Name | Substituent Positions | CAS Number | Key Structural Features |

|---|---|---|---|

| 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline | 1,4,4 | 34122-40-2 | Three methyl groups at 1,4,4 positions |

| 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | 2,2,4 | 4497-58-9 | Methyl groups at 2,2,4 positions |

| 4-Methyl-1,2,3,4-tetrahydroquinoline | 4 | 91-21-4 | Single methyl group at position 4 |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 6 | 22190-35-8 | Bromine substituent at position 6 |

The 1,4,4-trimethyl derivative’s substitution pattern distinguishes it from simpler analogs like 4-methyl- or 2,2,4-trimethyl variants, influencing steric effects, electron distribution, and intermolecular interactions .

Pharmacological Activities

Substituents critically modulate biological activity:

Biological Activity

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline (TMTHQ) is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antioxidant, antimicrobial, and neuroprotective properties.

Chemical Structure and Properties

TMTHQ features a tetrahydroquinoline structure characterized by a fused six-membered and five-membered ring containing nitrogen. The unique arrangement of methyl groups contributes to its chemical properties and biological activity. The molecular formula for TMTHQ is .

Antioxidant Activity

Research indicates that TMTHQ exhibits significant antioxidant properties. A derivative of TMTHQ, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), has been shown to reduce oxidative stress markers in experimental models. In a study involving rats with rotenone-induced Parkinsonism, HTHQ administration led to decreased levels of lipid oxidation products and protein oxidation products. This reduction in oxidative stress was associated with improved motor coordination scores and increased levels of tyrosine hydroxylase in the brain tissue of treated animals .

Neuroprotective Effects

HTHQ has demonstrated neuroprotective effects in models of neurodegenerative diseases. In the aforementioned study on Parkinsonism, HTHQ not only reduced oxidative stress but also modulated inflammatory responses by decreasing the expression of proinflammatory cytokines and myeloperoxidase activity. These findings suggest that HTHQ could be beneficial in protecting neuronal cells from damage associated with neurodegenerative conditions .

Study on Parkinsonism

A notable study investigated the effects of HTHQ on motor coordination and oxidative stress in a rat model of Parkinsonism. The study involved six groups of rats: one control group and five experimental groups receiving different treatments. The results indicated that HTHQ significantly improved motor coordination and reduced markers of oxidative stress compared to both the control group and a group treated with rasagiline, a standard Parkinson's disease medication .

| Treatment Group | Dose (mg/kg) | Motor Coordination Improvement | Oxidative Stress Reduction |

|---|---|---|---|

| Control | - | Baseline | Baseline |

| Rotenone Only | - | Decreased | Increased |

| HTHQ 50 | 50 | Significant Improvement | Significant Reduction |

| HTHQ 25 | 25 | Moderate Improvement | Moderate Reduction |

| Rasagiline | 0.09 | Limited Improvement | Limited Reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.